3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction with a thioamide.
Functionalization: The ethyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with biological targets in a specific manner.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole.
Thiazole Derivatives: Compounds like 2-aminothiazole.
Uniqueness
What sets 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which could confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-7-8(6(2)15-13-7)9(14)12-10-11-4-5-16-10/h4-5H,3H2,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYNQHMXBFASK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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